molecular formula C17H12O2 B14198663 2-Methoxypyren-1-OL CAS No. 850639-67-7

2-Methoxypyren-1-OL

Cat. No.: B14198663
CAS No.: 850639-67-7
M. Wt: 248.27 g/mol
InChI Key: FMBJYIRJQXQPEO-UHFFFAOYSA-N
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Description

2-Methoxypyren-1-OL is an organic compound with the molecular formula C17H12O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the pyrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyren-1-OL typically involves the methoxylation of pyrene derivatives. One common method is the reaction of pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyren-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group, forming pyren-1-ol.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Pyrenequinones and other oxygenated pyrene derivatives.

    Reduction: Pyren-1-ol and other reduced forms.

    Substitution: Various substituted pyrene derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxypyren-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Methoxypyren-1-OL involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

    2-Methoxyphenol: A simpler aromatic compound with a methoxy group attached to a phenol ring.

    Pyren-1-ol: A hydroxylated derivative of pyrene without the methoxy group.

Comparison:

    Uniqueness: 2-Methoxypyren-1-OL is unique due to its combination of the pyrene core and methoxy group, which imparts distinct chemical and physical properties.

    Applications: While similar compounds like 2-Methoxyphenol are primarily used in perfumery and flavoring, this compound has broader applications in materials science and medicinal chemistry.

Properties

CAS No.

850639-67-7

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2-methoxypyren-1-ol

InChI

InChI=1S/C17H12O2/c1-19-14-9-12-6-5-10-3-2-4-11-7-8-13(17(14)18)16(12)15(10)11/h2-9,18H,1H3

InChI Key

FMBJYIRJQXQPEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O

Origin of Product

United States

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